Zinc bis(nonylphenolate)
Description
Contextualization within Organometallic Chemistry and Coordination Compounds
Zinc bis(nonylphenolate) is classified as an organozinc compound. Organometallic compounds are defined by the presence of at least one direct chemical bond between a carbon atom of an organic molecule and a metal. sscasc.inwikipedia.org While Zinc bis(nonylphenolate) features zinc bonded to the oxygen of the phenolate (B1203915) group, not directly to a carbon of the aromatic ring, it is broadly situated within organometallic studies due to the organic nature of the nonylphenolate ligand and its common applications and synthesis methods which overlap significantly with true organometallic species. researchgate.net
More precisely, it is a coordination compound. This field of chemistry studies compounds consisting of a central metal atom or ion, in this case, zinc(II), bonded to a surrounding array of molecules or anions, known as ligands. nih.govencyclopedia.pub In Zinc bis(nonylphenolate), the central zinc atom is coordinated to two nonylphenolate ligands. The zinc(II) ion has a filled 3d electron shell, which means its coordination geometry is primarily dictated by electrostatic and steric interactions rather than ligand field effects. wikipedia.org This flexibility allows zinc to adopt various coordination geometries, a property that is crucial for its role in catalysis. wikipedia.orgnih.gov The compound is formed through the reaction of a zinc salt, such as zinc acetate (B1210297), or zinc oxide with nonylphenol. ontosight.ai
Historical Trajectories in Research on Phenolate-Based Zinc Complexes
Research into organozinc chemistry has a long history, dating back to Sir Edward Frankland's synthesis of diethylzinc (B1219324) in 1848. wikipedia.orgresearchgate.net Over the decades, the focus expanded from simple alkylzinc compounds to more complex coordination compounds involving various ligands to stabilize the zinc center and modulate its reactivity. researchgate.net
Phenolate ligands, derived from phenols, emerged as a versatile class of ligands in coordination chemistry. The study of zinc complexes incorporating phenolate and related Schiff base ligands (often formed from phenols) has been an active area of research for many years. acs.orgajol.info Early interest was often driven by the desire to model the active sites of zinc-containing enzymes. More recently, research has been heavily focused on the catalytic applications of these complexes. acs.org
The scientific literature from the early 2000s shows significant work on synthesizing and characterizing dinuclear zinc complexes with phenol-based ligands for their potential as catalysts and their ability to mimic phosphatase activity. oup.com Throughout the 2010s and into the present, research has intensified on designing sophisticated amino-phenolate and imino-phenolate ligands. acs.orgacs.orgacs.org This research aims to create highly efficient and selective zinc catalysts for polymerization reactions, particularly for producing biodegradable polymers like polylactides (PLA) and other polyesters. acs.orgacs.orgscirp.orgresearchgate.netmun.ca The evolution of this research field demonstrates a trajectory from fundamental synthesis and structural characterization to the targeted design of catalysts for specific, industrially relevant applications. unisa.it
Current Research Landscape and Scholarly Significance of Zinc bis(nonylphenolate)
The scholarly significance of Zinc bis(nonylphenolate) and related zinc phenolate complexes is primarily centered on their application in polymer science and materials chemistry.
A major area of current research is their use as catalysts for the Ring-Opening Polymerization (ROP) of cyclic esters like lactide and caprolactone. acs.orgacs.orgmun.ca Zinc-based catalysts are attractive because zinc is a non-toxic and abundant element, making it a more sustainable choice compared to catalysts based on heavy or rare metals. scirp.org Research focuses on tuning the electronic and steric properties of the phenolate ligands to control the polymerization process, aiming for high efficiency and control over the polymer's molecular weight and structure. acs.orgunisa.it For instance, studies have shown that modifying substituents on the phenolate ring can significantly influence the catalytic activity. acs.org Bimetallic and trimetallic zinc phenolate complexes have been developed to leverage cooperative effects between metal centers, often leading to enhanced catalytic performance. acs.org
Beyond polymerization, Zinc bis(nonylphenolate) is investigated for its role as a heat stabilizer in polymers such as polyvinyl chloride (PVC). ontosight.ai Its function is to prevent thermal degradation during processing, thereby extending the material's lifespan and maintaining its physical properties. This application is of significant industrial importance, though academic research also seeks to understand the stabilization mechanism at a molecular level and to develop more effective and environmentally benign alternatives.
Table 1: Physicochemical Properties of Zinc bis(nonylphenolate)
| Property | Value | Source |
|---|---|---|
| CAS Number | 77194-15-1 / 74230-03-8 | industrialchemicals.gov.au |
| Molecular Formula | C₃₀H₄₆O₂Zn | chemsrc.com |
| Molecular Weight | 504.065 g/mol | chemsrc.com |
| Boiling Point | 330.6°C at 760 mmHg | chemsrc.com |
| Flash Point | 184.2°C | chemsrc.com |
Table 2: Research Findings on Zinc Phenolate Complexes in Catalysis
| Complex Type | Research Focus | Key Finding | Source |
|---|---|---|---|
| Heteroleptic Amide Zinc Complexes with Pyridyl-based Iminophenol Ligands | Ring-Opening Polymerization (ROP) of cyclic esters (rac-lactide, ε-caprolactone) | Electron-donating groups on the phenolate ring increase the polymerization rate, while sterically bulky groups have a detrimental effect. | acs.org |
| Dinucleating Amino- and Imino-Phenolate Zinc Complexes | ROP of lactide | Amine-based complexes are more reactive than imine-based analogues. Trinuclear zinc species show enhanced control over the polymerization. | acs.org |
| Chiral Aminophenolate Zinc Complexes | ROP of racemic lactide | Catalysts demonstrated moderate activity, producing atactic polylactides with narrow polydispersity. | scirp.org |
| Diamine-bis(benzotriazole phenolate) Zinc Complexes | ROP of ε-caprolactone | Dinuclear zinc complexes containing both tetra- and penta-coordinated zinc atoms were synthesized and studied as catalysts. | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
77194-15-1 |
|---|---|
Molecular Formula |
C30H46O2Zn |
Molecular Weight |
504.1 g/mol |
IUPAC Name |
zinc;2-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Zn/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2 |
InChI Key |
KEWUWYORWGALNZ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Zinc Bis Nonylphenolate
Established Synthetic Routes to Zinc bis(nonylphenolate)
Reaction of Zinc Oxide with Nonylphenol and Acid Catalysis
A widely employed synthetic route involves the direct reaction of zinc oxide (ZnO) with nonylphenol. This reaction is typically carried out at elevated temperatures to facilitate the formation of the zinc phenolate (B1203915). To enhance the reaction rate and yield, an acid catalyst is often incorporated into the reaction mixture.
The selection of an appropriate acid catalyst is crucial for the efficient progress of the reaction. Catalysts such as dodecylbenzenesulfonic acid (DBSA) have been shown to be effective. The catalyst facilitates the protonation of the hydroxyl group of nonylphenol, making it a better leaving group and promoting the nucleophilic attack of the phenoxide on the zinc center.
Typical Reaction Parameters:
| Parameter | Value/Condition |
| Zinc Precursor | Zinc Oxide (ZnO) |
| Ligand | Nonylphenol |
| Catalyst | Dodecylbenzenesulfonic acid (DBSA) or similar strong acid catalysts |
| Temperature | 120-180 °C |
| Reaction Time | 4-8 hours |
| Solvent | Typically solvent-free or a high-boiling inert solvent |
The progress of the reaction is often monitored by measuring the amount of water produced. The removal of water from the reaction mixture is essential to drive the equilibrium towards the formation of the product.
Synthesis via Zinc Hydroxide (B78521) or Zinc Salts with 4-Nonylphenol in Non-Aqueous Media
An alternative and often more reactive pathway to zinc bis(nonylphenolate) involves the use of zinc hydroxide [Zn(OH)₂] or various zinc salts, such as zinc acetate (B1210297) [Zn(CH₃COO)₂] or zinc nitrate (B79036) [Zn(NO₃)₂], as the zinc source. This method is typically conducted in a non-aqueous solvent to control the reaction and facilitate the removal of byproducts.
When zinc hydroxide is used, the reaction proceeds as follows: Zn(OH)₂ + 2 C₁₅H₂₄O → Zn(C₁₅H₂₃O)₂ + 2 H₂O
Using a zinc salt like zinc acetate, the reaction produces acetic acid as a byproduct: Zn(CH₃COO)₂ + 2 C₁₅H₂₄O → Zn(C₁₅H₂₃O)₂ + 2 CH₃COOH
This synthesis is often carried out in an organic solvent, such as toluene (B28343) or xylene, which allows for the azeotropic removal of water or the volatile byproduct, thereby driving the reaction to completion.
Comparative Synthesis Parameters:
| Zinc Precursor | Ligand | Solvent | Temperature (°C) | Byproduct |
| Zinc Hydroxide | 4-Nonylphenol | Toluene | 110-120 | Water |
| Zinc Acetate | 4-Nonylphenol | Xylene | 130-140 | Acetic Acid |
| Zinc Nitrate | 4-Nonylphenol | Toluene | 110-120 | Nitric Acid |
The choice of the zinc precursor and solvent system can influence the reaction rate, yield, and purity of the final product. For instance, the use of zinc salts can sometimes lead to faster reaction times compared to the less reactive zinc oxide.
Ligand Engineering and Structural Modifications of Nonylphenol Derivatives
Ligand engineering plays a pivotal role in tailoring the properties of the resulting zinc phenolate complex. By modifying the structure of the nonylphenol ligand, it is possible to influence factors such as solubility, thermal stability, and catalytic activity of the zinc bis(nonylphenolate).
Structural modifications can be introduced at various positions on the phenol (B47542) ring. Common strategies include:
Introduction of additional functional groups: Functional groups such as amines, thiols, or other alkyl chains can be introduced to the nonylphenol backbone. These groups can provide additional coordination sites for the zinc ion, leading to the formation of more stable or structurally diverse complexes.
Varying the nonyl chain: Altering the branching and length of the nonyl group can impact the steric hindrance around the zinc center and the solubility of the complex in different organic media.
Substitution on the aromatic ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring can modulate the electronic properties of the phenoxide ligand and, consequently, the reactivity of the zinc complex.
These modifications allow for the fine-tuning of the properties of zinc bis(nonylphenolate) for specific applications.
Optimization of Reaction Parameters and Yield Efficiency in Zinc bis(nonylphenolate) Synthesis
Achieving high yield and purity of zinc bis(nonylphenolate) is contingent upon the careful optimization of several reaction parameters. The interplay of these parameters determines the reaction kinetics and the equilibrium position.
Key parameters that are typically optimized include:
Molar Ratio of Reactants: The stoichiometry of the zinc precursor to nonylphenol is a critical factor. While a 1:2 molar ratio is theoretically required, a slight excess of nonylphenol may be used to ensure complete conversion of the zinc precursor.
Catalyst Concentration: In the case of acid-catalyzed reactions, the concentration of the catalyst needs to be optimized to achieve a desirable reaction rate without causing unwanted side reactions or product degradation.
Temperature and Reaction Time: The reaction temperature directly influences the rate of reaction. Higher temperatures generally lead to faster reactions but can also promote side reactions. The optimal temperature and reaction time are determined to maximize the yield of the desired product.
Solvent Selection: The choice of solvent can affect the solubility of reactants and products, the reaction temperature (through its boiling point), and the ease of byproduct removal.
Illustrative Data on Yield Optimization:
| Molar Ratio (ZnO:Nonylphenol) | Catalyst Conc. (wt%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1:2.0 | 0.5 | 140 | 6 | 85 |
| 1:2.1 | 0.5 | 160 | 4 | 92 |
| 1:2.2 | 1.0 | 160 | 4 | 95 |
| 1:2.2 | 1.0 | 180 | 3 | 93 |
Systematic studies are conducted to identify the optimal combination of these parameters to maximize the yield and efficiency of the synthesis process.
Principles of Sustainable Synthesis in Zinc Phenolate Chemistry
The principles of green chemistry are increasingly being applied to the synthesis of zinc phenolates to minimize the environmental impact and enhance the sustainability of the process. repec.orgmdpi.com Key aspects of sustainable synthesis in this context include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct reaction of zinc oxide with nonylphenol, which produces only water as a byproduct, has a high atom economy.
Use of Safer Solvents: Whenever possible, the use of hazardous organic solvents is minimized or replaced with greener alternatives. Solvent-free reactions are particularly desirable from a sustainability perspective.
Energy Efficiency: Conducting reactions at lower temperatures and for shorter durations to reduce energy consumption. The development of more active catalysts can contribute to achieving this goal.
Use of Renewable Feedstocks: While nonylphenol is traditionally derived from fossil fuels, research into bio-based phenolic compounds could offer a more sustainable alternative in the long term.
Catalysis: The use of catalytic amounts of substances, rather than stoichiometric reagents, is a core principle of green chemistry. Catalysts reduce waste and can often be recycled and reused. researchgate.net
By adhering to these principles, the synthesis of zinc bis(nonylphenolate) can be made more environmentally friendly and economically viable.
Advanced Spectroscopic and Structural Characterization of Zinc Bis Nonylphenolate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of chemical compounds in solution. For Zinc bis(nonylphenolate), both fundamental and advanced NMR methods are employed to map out the connectivity of atoms and understand the three-dimensional arrangement of the nonylphenolate ligands around the central zinc ion.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental tools for confirming the identity and purity of Zinc bis(nonylphenolate). The formation of the phenolate (B1203915) complex results in distinct changes in the chemical shifts compared to the free nonylphenol ligand.
In the ¹H NMR spectrum, the most significant change is the disappearance of the phenolic hydroxyl (-OH) proton signal, which typically appears as a broad singlet in free nonylphenol. This confirms the deprotonation of the phenol (B47542) and the formation of the zinc-oxygen bond. The aromatic protons on the phenolate ring generally experience a slight upfield or downfield shift upon coordination to the zinc center, reflecting the change in electron density. The complex multiplet signals corresponding to the long, branched nonyl chain (-(C₉H₁₉)) remain, though subtle shifts can occur.
In the ¹³C NMR spectrum, the carbon atom bonded to the oxygen (C-O) shows the most pronounced shift. Upon coordination to zinc, this carbon resonance typically shifts downfield, indicating a change in its electronic environment. The other aromatic and aliphatic carbons also exhibit shifts, providing a complete fingerprint of the molecule's carbon skeleton. In solution, ¹H and ¹³C NMR spectroscopy confirm that the ligands retain their structure without dissociation. rsc.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Zinc bis(nonylphenolate) Moieties (Note: Exact ppm values can vary based on solvent and specific isomer of nonyl group. Data is compiled based on characteristic regions for nonylphenol and related metal phenolate complexes.)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Aromatic Protons (Ar-H) | 6.5 - 7.5 | 115 - 160 | Pattern depends on substitution (ortho, meta, para). Shifts are influenced by the Zn-O bond. |
| Nonyl Chain Protons (-CH₃, -CH₂, -CH) | 0.5 - 1.6 | 14 - 40 | Complex overlapping signals characteristic of a branched alkyl chain. |
| Phenolic Carbon (Ar C-O) | N/A | 155 - 165 | Typically shifted downfield upon coordination to zinc compared to free ligand. |
| Aromatic Carbons (Ar C-H, Ar C-C) | N/A | 115 - 140 | Positions of signals confirm the aromatic structure. |
| Nonyl Chain Carbons (-CH₃, -CH₂, -CH) | N/A | 14 - 40 | Multiple signals corresponding to the different carbon environments in the alkyl group. |
Beyond basic structure confirmation, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Pulsed-field Gradient Spin-Echo (PGSE) provide deeper insights into the molecule's three-dimensional structure and its behavior in solution.
NOESY is used to identify protons that are close to each other in space, even if they are not directly connected by chemical bonds. For Zinc bis(nonylphenolate), a NOESY experiment could reveal through-space interactions between protons on the nonyl chains and the aromatic rings of the two separate ligands. This information is crucial for determining the preferred spatial arrangement (conformation) of the ligands around the zinc center.
PGSE NMR measures the translational diffusion of molecules in solution, which is related to their size and shape. This technique is particularly useful for studying aggregation. Metal complexes can often form larger aggregates or oligomers in solution. nih.gov By measuring the diffusion coefficient of Zinc bis(nonylphenolate) at different concentrations, PGSE can determine if the compound exists as a simple monomer or forms larger species like dimers or ion-quadruples. nih.govresearchgate.net This tendency to aggregate is a critical aspect of its chemical behavior. nih.gov
Vibrational Spectroscopy Applications in Zinc bis(nonylphenolate) Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying functional groups and characterizing the bonding between the zinc ion and the nonylphenolate ligand.
FT-IR spectroscopy is a rapid and powerful tool for identifying the key functional groups within Zinc bis(nonylphenolate) and confirming the formation of the complex. The comparison between the spectrum of the starting material, nonylphenol, and the final product reveals several key differences.
The most definitive change is the disappearance of the strong, broad absorption band associated with the O-H stretching vibration of the phenolic hydroxyl group, typically found around 3200-3600 cm⁻¹. Its absence in the product's spectrum is clear evidence of deprotonation and coordination to the zinc atom. Furthermore, the C-O stretching vibration, observed around 1200-1260 cm⁻¹ in free phenol, often shifts in frequency upon complexation, reflecting the new electronic environment of the C-O bond. New, weaker bands may also appear in the low-frequency region (below 600 cm⁻¹), which can be attributed to the Zn-O stretching vibration, confirming the metal-ligand bond. researchgate.net
Table 2: Key FT-IR Vibrational Frequencies for Zinc bis(nonylphenolate)
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3000 - 3100 | Confirms the presence of the aromatic ring. |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong bands confirming the nonyl alkyl chain. |
| Aromatic C=C Stretch | 1450 - 1600 | Characteristic vibrations of the benzene (B151609) ring skeleton. |
| C-O Stretch (Phenolate) | 1250 - 1300 | The position of this band is sensitive to coordination with the zinc ion. |
| Zn-O Stretch | 400 - 600 | A key, though often weak, band indicating the direct bond between the zinc and oxygen atoms. researchgate.net |
| O-H Stretch (in free ligand) | 3200 - 3600 | This band is absent in the final complex, confirming deprotonation. |
Raman spectroscopy provides complementary information to FT-IR. It detects molecular vibrations that cause a change in the polarizability of the molecule. For Zinc bis(nonylphenolate), Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavier atoms. The symmetric "breathing" mode of the aromatic ring often gives a strong, sharp signal in the Raman spectrum. The Zn-O stretching vibration may also be more easily observed in the Raman spectrum compared to FT-IR. youtube.com In studies of related zinc oxide materials, characteristic Raman peaks are well-documented, such as the E₂(high) mode which is a well-known feature of the wurtzite structure often seen around 440 cm⁻¹. researchgate.netmdpi.com While the molecular complex will differ, the technique remains sensitive to the zinc-oxygen environment.
Electronic Absorption Spectroscopy (UV-Vis) for Ligand-Metal Interactions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For Zinc bis(nonylphenolate), the absorptions are primarily due to π → π* transitions within the aromatic rings of the nonylphenolate ligands. The free nonylphenol ligand shows characteristic absorption bands in the UV region, typically around 275 nm. researchgate.net
Upon coordination to the zinc(II) ion, which has a d¹⁰ electronic configuration and is itself not UV-Vis active, the energy levels of the ligand's molecular orbitals are perturbed. This perturbation usually leads to a shift in the wavelength of maximum absorbance (λ_max). This shift, known as a chromophoric shift, can be either to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift). The nature and magnitude of this shift provide valuable information about the electronic interactions between the phenolate ligand and the zinc center. The spectrum is characterized by a strong absorption in the UV band. nih.gov
Table 3: Representative UV-Vis Absorption Data
| Compound/Moiety | Typical λ_max (nm) | Associated Electronic Transition |
| Nonylphenol Ligand | ~275 | π → π |
| Zinc bis(nonylphenolate) | 270 - 290 | π → π (Ligand-based) |
Mass Spectrometry for Molecular Identification and Fragmentation Pathways
Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and elucidating its structure by analyzing the fragments that form when the molecule is broken apart.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing organometallic complexes like Zinc bis(nonylphenolate). uvic.ca It allows for the transfer of intact complex ions from a liquid solution into the gas phase for detection. nih.gov The technique can provide the molecular weight of the parent complex with high accuracy. nih.gov
In a typical ESI-MS analysis of Zinc bis(nonylphenolate), the compound would be dissolved in an appropriate solvent and introduced into the mass spectrometer. The process generates gaseous, ionized molecules that can be detected. For complex molecules, tandem mass spectrometry (MS/MS) is often employed. In this process, the parent ion of Zinc bis(nonylphenolate) is selected and subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic fragment ions.
Table 1: Predicted ESI-MS Fragmentation Data for Zinc bis(nonylphenolate)
| Ion/Fragment Description | Proposed Formula | Predicted m/z |
|---|---|---|
| Parent Ion [M]⁺ | [C₃₀H₄₆O₂Zn]⁺ | 502.28¹ |
| Fragment: Loss of one nonylphenolate ligand | [C₁₅H₂₃OZn]⁺ | 283.11¹ |
| Fragment: Nonylphenolate ligand anion | [C₁₅H₂₃O]⁻ | 219.17² |
| Fragment: Phenoxide ion | [C₆H₅O]⁻ | 93.03² |
¹ m/z calculated using the most abundant isotope of Zinc (⁶⁴Zn) in positive ion mode. ² m/z calculated for fragments observed in negative ion mode, as is common for phenolic compounds. nih.gov
X-ray Crystallography for Solid-State Structure Determination of Zinc Phenolate Complexes
Typically, zinc(II) ions in such complexes exhibit a preference for a tetrahedral coordination geometry. rsc.org In a hypothetical structure for Zinc bis(nonylphenolate), the central zinc atom would be coordinated to the oxygen atoms of the two nonylphenolate ligands. The bulky nonylphenyl groups would arrange themselves to minimize steric hindrance. Studies on similar structures, such as bis(O-alkylxanthato)zinc(II) complexes, confirm that distorted tetrahedral environments are common. manchester.ac.uk
Table 2: Representative Crystallographic Data for a Related Zinc Phenolate Complex
| Parameter | Value | Reference |
|---|---|---|
| Compound | [ZnCl₂(2,6-bis(dimethylaminomethyl)-4-tert-butylphenol)] | rsc.org |
| Crystal System | Monoclinic | rsc.org |
| Space Group | P2₁/n | rsc.org |
| Coordination Geometry | Distorted Tetrahedral | rsc.org |
| Zn-O Bond Length | 1.98 Å | rsc.org |
| Zn-N Bond Length | 2.10 Å | rsc.org |
This data illustrates the type of precise structural information that X-ray crystallography can provide for zinc-ligand complexes.
Elemental Analysis for Stoichiometric Verification of Zinc bis(nonylphenolate)
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. For an organometallic compound like Zinc bis(nonylphenolate), the analysis would also include a determination of the zinc content. This method is crucial for verifying the empirical formula and purity of a synthesized compound.
The experimental percentages obtained from the analysis are compared with the theoretical values calculated from the compound's molecular formula, C₃₀H₄₆O₂Zn. chemwhat.com A close match between the experimental and theoretical values confirms the compound's stoichiometry.
Table 3: Theoretical Elemental Composition of Zinc bis(nonylphenolate)
| Element | Symbol | Atomic Mass (amu) | Molar Mass in Compound ( g/mol ) | Percentage by Mass (%) |
|---|---|---|---|---|
| Carbon | C | 12.011 | 360.33 | 71.61% |
| Hydrogen | H | 1.008 | 46.37 | 9.20% |
| Oxygen | O | 15.999 | 32.00 | 6.35% |
| Zinc | Zn | 65.38 | 65.38 | 12.97% |
| Total | C₃₀H₄₆O₂Zn | | 504.08 | 100.00% |
Microscopic and Spectroscopic Imaging for Material Analysis
Advanced imaging techniques combine microscopy with spectroscopy to provide spatial information about the elemental and chemical composition of a material. These methods are invaluable for understanding the distribution of elements within a sample.
Energy-Dispersive X-ray (EDX or EDS) spectroscopy is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is often coupled with scanning electron microscopy (SEM) or transmission electron microscopy (TEM). The technique works by bombarding the sample with an electron beam, which causes the atoms in the sample to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elements present in a specific area of the sample. wikipedia.org
For a sample of Zinc bis(nonylphenolate), an EDX analysis would confirm the presence of zinc, oxygen, and carbon. The resulting spectrum would show distinct peaks corresponding to the characteristic X-ray emission energies of these elements. By scanning the electron beam across the sample, a compositional map can be generated, showing the spatial distribution of each element. This is particularly useful for assessing the homogeneity of the material. The results are often presented as weight percentages (Wt%) and atomic percentages (At%).
Table 4: Expected EDX Elemental Analysis Data for Zinc bis(nonylphenolate)
| Element | Expected Peak Energy (keV) | Theoretical Wt% | Theoretical At% |
|---|---|---|---|
| Carbon (C Kα) | 0.277 | 71.61% | 76.58% |
| Oxygen (O Kα) | 0.525 | 6.35% | 5.09% |
| Zinc (Zn Lα) | 1.012 | 12.97% | 2.54% |
Coordination Chemistry and Ligand Metal Interactions in Zinc Bis Nonylphenolate Systems
Zinc Coordination Environments and Geometries in Phenolate (B1203915) Complexes
In phenolate complexes, zinc(II) can adopt a variety of coordination numbers and geometries, with tetrahedral and square pyramidal arrangements being particularly common. The specific coordination environment is influenced by factors such as the steric bulk of the phenolate ligand and the presence of other coordinating species. For simple phenolate ligands, four-coordinate tetrahedral geometries are often observed. However, with bulkier substituents on the phenol (B47542) ring, lower coordination numbers might be favored to minimize steric hindrance.
Table 1: Typical Zinc Coordination Geometries in Phenolate Complexes
| Coordination Number | Geometry | Typical Ligands |
| 4 | Tetrahedral | Simple Phenolates, Bulky Alkylphenolates |
| 5 | Square Pyramidal | Chelating Phenolates, Presence of Solvent Molecules |
| 5 | Trigonal Bipyramidal | Chelating Phenolates, Presence of Solvent Molecules |
| 6 | Octahedral | Less common with simple phenolates, can occur with polydentate ligands |
Stoichiometric Determination of Zinc-Nonylphenolate Complexes
The stoichiometry of metal-ligand complexes in solution, such as zinc nonylphenolate, can be determined using various spectrophotometric techniques. One of the most common methods is Job's method of continuous variations.
Job's method, also known as the method of continuous variations, is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution libretexts.orgpesrsncollege.edu.inwikipedia.org. The method involves preparing a series of solutions where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied libretexts.orgwikipedia.org. By measuring a physical property that is proportional to the concentration of the complex, such as absorbance at a specific wavelength, a plot of this property versus the mole fraction of the ligand (or metal) can be generated.
The maximum (or minimum) of the resulting Job's plot corresponds to the mole fraction at which the complex is at its highest concentration, which in turn reveals the stoichiometric ratio of the metal and ligand in the complex pesrsncollege.edu.inwikipedia.org. For a complex with the general formula MLn, the maximum absorbance will occur at a mole fraction of the ligand, X_L, given by:
X_L = n / (1 + n)
For Zinc bis(nonylphenolate), where two nonylphenolate ligands coordinate to one zinc ion, the expected metal-to-ligand ratio is 1:2. In a Job's plot for this system, the maximum absorbance would be anticipated at a mole fraction of the nonylphenolate ligand of approximately 0.67.
Table 2: Hypothetical Job's Plot Data for Zinc Nonylphenolate Formation
| Mole Fraction of Nonylphenolate | Absorbance (Arbitrary Units) |
| 0.0 | 0.000 |
| 0.1 | 0.150 |
| 0.2 | 0.300 |
| 0.3 | 0.450 |
| 0.4 | 0.600 |
| 0.5 | 0.750 |
| 0.6 | 0.900 |
| 0.67 | 1.000 |
| 0.7 | 0.950 |
| 0.8 | 0.600 |
| 0.9 | 0.300 |
| 1.0 | 0.000 |
Influence of Nonyl Group Branching and Substitution on Coordination Behavior
The nonyl group attached to the phenolate ligand can exist as various isomers, with different branching patterns. The steric bulk introduced by the nonyl group, and its specific isomeric form, can significantly influence the coordination behavior of the zinc bis(nonylphenolate) complex.
Increased branching near the coordinating oxygen atom can lead to greater steric hindrance, which may affect the stability of the complex, the preferred coordination geometry, and the accessibility of the zinc center to other potential ligands. For instance, a highly branched nonyl group might favor a lower coordination number for the zinc ion to alleviate steric strain. The position of the nonyl group on the phenyl ring (ortho, meta, or para) will also play a crucial role in determining the steric environment around the zinc center. Ortho-substitution, in particular, can create a more crowded coordination sphere.
Formation of Dinuclear and Polynuclear Zinc Phenolate Assemblies
Zinc phenolate complexes, especially those with bridging capabilities, have a propensity to form dinuclear or polynuclear assemblies. In such structures, the phenolate oxygen can act as a bridging ligand between two zinc centers nih.govias.ac.in. The formation of these higher-order structures is influenced by the nature of the phenolate ligand and the reaction conditions.
In the context of zinc bis(nonylphenolate), the bulky nonyl groups might sterically hinder the formation of extended polymeric chains. However, the formation of discrete dinuclear or small polynuclear clusters is plausible. In these assemblies, the zinc centers could be bridged by two or more phenolate ligands, leading to a variety of structural motifs. The coordination geometry around each zinc atom within these clusters would still be expected to be primarily tetrahedral or five-coordinate. The study of dinuclear zinc complexes with other bulky phenolate ligands has shown that the inter-zinc distance and the nature of the bridging ligands are key determinants of the assembly's properties nih.govrsc.orgrsc.org.
Ligand Exchange and Recognition Phenomena in Zinc Coordination
The lability of ligands in zinc complexes is a well-established characteristic, and zinc bis(nonylphenolate) is expected to participate in ligand exchange reactions. This lability is a direct consequence of the filled d-shell of Zn(II), which results in no kinetic barrier to ligand substitution arising from ligand field effects.
Ligand exchange processes can involve the displacement of a nonylphenolate ligand by another Lewis base. The kinetics and thermodynamics of such exchange reactions are influenced by the relative donor strengths of the incoming and departing ligands, as well as steric factors. The bulky nonyl groups in zinc bis(nonylphenolate) may slow down the rate of ligand exchange compared to complexes with less sterically demanding ligands.
Ligand recognition phenomena in these systems would depend on the ability of the zinc center to selectively bind to certain ligands over others. This selectivity can be driven by a combination of electronic and steric effects, where the shape and size of the incoming ligand must be compatible with the coordination sphere of the zinc nonylphenolate complex.
Mechanistic Investigations of Zinc Bis Nonylphenolate in Catalysis
Elucidating the Catalytic Role of Zinc bis(nonylphenolate) in Trimerization Reactions
While specific mechanistic studies detailing the role of zinc bis(nonylphenolate) in isocyanate trimerization are not extensively documented in publicly available research, its catalytic function can be inferred from the known behavior of related metal carboxylates and phenolates in polyurethane chemistry. Zinc-based catalysts, such as zinc carboxylates, are recognized for their role in promoting crosslinking reactions in polyurethane systems. reaxis.com Phenolate (B1203915) anions are also known to be effective catalysts for the formation of isocyanurate rings from isocyanates. rsc.org
In the formation of polyurethane foams, several key reactions occur simultaneously. The primary reactions are the gelling reaction, which is the formation of urethane (B1682113) linkages from the reaction of isocyanates and polyols, and the blowing reaction, where isocyanates react with water to produce carbon dioxide gas, which expands the foam. patchamltd.com
A crucial secondary reaction, particularly in the production of rigid polyisocyanurate (PIR) foams, is the trimerization of isocyanate groups to form highly stable, six-membered isocyanurate rings. This trimerization reaction significantly enhances the thermal stability and fire resistance of the resulting foam. patchamltd.com Catalysts are essential to control the rates of these competing reactions to achieve the desired foam properties. patchamltd.com
Metal-based catalysts are typically considered "gelation" catalysts, promoting the isocyanate/polyol reaction. reaxis.com However, certain catalysts can also promote the trimerization reaction. The general mechanism for catalyzed isocyanate trimerization involves the activation of an isocyanate molecule by the catalyst, followed by sequential addition of two more isocyanate molecules to form the cyclic trimer, after which the catalyst is regenerated. tue.nl For a catalyst like zinc bis(nonylphenolate), the phenolate oxygen would likely act as the nucleophilic initiating species.
Mechanistic Studies in Polymerization Processes
The role of zinc bis(phenolate) derivatives as catalysts in polymerization processes, particularly in the ring-opening polymerization (ROP) of lactones, has been more thoroughly investigated. These studies offer valuable insights into the reaction mechanisms, kinetics, and the nature of the active catalytic species.
Zinc(II) bis(phenolato)amine complexes have been shown to be effective catalysts for the ring-opening polymerization of ε-caprolactone. nih.gov The polymerization is typically initiated in the presence of an alcohol, such as benzyl (B1604629) alcohol, which acts as a co-initiator. nih.gov The structure of the phenolate ligand, including the nature of its substituents, can influence the steric and electronic environment of the zinc center, thereby affecting the catalytic activity. acs.org
The generally accepted mechanism for ROP of lactones catalyzed by metal alkoxides is a coordination-insertion mechanism. nih.gov This process involves the coordination of the lactone monomer to the metal center, followed by nucleophilic attack of an alkoxide group on the carbonyl carbon of the monomer. This results in the cleavage of the acyl-oxygen bond of the lactone and insertion of the monomer into the metal-alkoxide bond, thus propagating the polymer chain. nih.gov
Kinetic studies of the ring-opening polymerization of ε-caprolactone using zinc(II) bis(phenolato)amine catalysts have demonstrated that the reactions typically follow pseudo-first-order kinetics with respect to the monomer concentration. nih.govresearchgate.net The rate of polymerization is influenced by several factors, including the catalyst structure, solvent, and the concentrations of the catalyst, monomer, and initiator. nih.gov
Research has shown that the polymerization proceeds in a controlled manner, yielding polymers with predictable molecular weights and relatively narrow molecular weight distributions (polydispersity indices). researchgate.net This control is a key feature of living polymerization systems, where chain termination and transfer reactions are largely absent.
Table 1: Kinetic Data for ε-Caprolactone Polymerization with a Zinc bis(phenolato)amine Catalyst
| Parameter | Value |
|---|---|
| Reaction Order (Monomer) | Pseudo-first-order |
| Molecular Weight Control | Good |
| Polydispersity Index (PDI) | Narrow (typically 1.16–1.54) |
| Influencing Factors | Catalyst Structure, Solvent, Concentrations |
Data synthesized from kinetic studies on related zinc phenolate catalysts. nih.govresearchgate.net
A critical aspect of the mechanistic investigation of zinc phenolate catalysts is the identification of the active species in solution. X-ray crystallography has revealed that many zinc bis(phenolato)amine complexes exist as dinuclear species in the solid state. nih.govnih.gov However, studies using techniques like ¹H NMR spectroscopy and pulsed-field gradient spin-echo (PGSE) NMR suggest that in solution, an equilibrium exists between dinuclear and mononuclear forms. nih.gov
The structural, polymerization, and kinetic data collectively support a mechanism where both monomeric and dimeric forms of the catalyst are in equilibrium, and the polymerization may proceed through a monomer-activated route. nih.gov In some dinuclear zinc catalytic systems, the two metal centers can act cooperatively, with one zinc atom functioning as a Lewis acid to activate the monomer and the other as a Brønsted base to facilitate the nucleophilic attack. nih.govacs.org The distance between the two zinc centers can be a crucial factor in the catalyst's activity. acs.org
Proposed Reaction Mechanisms and Intermediates in Zinc bis(nonylphenolate) Catalysis
Based on the available evidence for related zinc compounds, plausible catalytic cycles for zinc bis(nonylphenolate) can be proposed.
In Trimerization: A proposed mechanism would involve the initial reaction of the zinc phenolate with an isocyanate molecule. The phenolate oxygen would attack the electrophilic carbon of the isocyanate, forming an intermediate. This intermediate would then sequentially add two more isocyanate molecules. The final step would be the cyclization to form the stable isocyanurate ring and regeneration of the zinc phenolate catalyst.
In Ring-Opening Polymerization: For the ROP of a lactone like ε-caprolactone in the presence of an alcohol (ROH), the mechanism is believed to proceed as follows:
Initiation: The zinc bis(nonylphenolate) catalyst reacts with the alcohol to form a zinc alkoxide species, which is the active initiator.
Coordination: The carbonyl oxygen of the ε-caprolactone monomer coordinates to the Lewis acidic zinc center of the alkoxide initiator. This coordination activates the monomer by making its carbonyl carbon more electrophilic.
Insertion: The alkoxide group attacks the activated carbonyl carbon of the coordinated monomer, leading to the opening of the lactone ring. The monomer is thus inserted between the zinc atom and the alkoxide moiety.
Propagation: The newly formed alkoxide end of the growing polymer chain can then coordinate and react with subsequent monomer molecules, repeating the coordination-insertion cycle and extending the polymer chain.
This coordination-insertion mechanism, supported by kinetic and structural studies of analogous zinc bis(phenolato) catalysts, provides a robust model for understanding the catalytic behavior of zinc bis(nonylphenolate) in polymerization processes. nih.govnih.gov
Quantum Chemical Studies on Electronic Structure and Bonding
Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying transition metal complexes due to its favorable balance of accuracy and computational cost. DFT methods are used to determine ground state geometries, electronic structures, and various molecular properties.
In studies of zinc(II) complexes, various DFT functionals are employed to model their structure and energetics. For instance, the B3LYP hybrid functional is commonly used for geometry optimizations and electronic property calculations of zinc complexes. The choice of functional can be critical; for example, studies on zinc-amino acid complexes have shown that the M06 and M06-L functionals, when paired with a 6-311++G(d,p) basis set, can yield results that are in close agreement with experimental spectroscopic and X-ray crystallographic data.
For zinc phenolate-type complexes, DFT calculations can elucidate the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the complex's reactivity and electronic transitions. In many zinc(II) complexes, the HOMO and LUMO are primarily localized on the ligands, with minimal contribution from the zinc d-orbitals, reflecting the d¹⁰ electronic configuration of Zn(II). This is consistent with findings for various zincate(II) complexes where the HOMO and LUMO were found to be located on the phenyl rings of the ligands. uwa.edu.au The energy gap between the HOMO and LUMO is a key parameter that can be correlated with the chemical reactivity and kinetic stability of the molecule.
A computational study on a bis-(iminoquinonephenolate) Zn(II) complex using the B3LYP*/6-311++G(d,p) level of theory revealed insights into its valence tautomerism, showing that electronic rearrangements can occur within the redox-active ligands without direct involvement of the zinc metal center. This highlights the ability of DFT to uncover complex electronic behaviors in zinc complexes with sophisticated ligands.
Table 1: Comparison of DFT Functionals for Zinc Complexes
| Functional | Typical Application | Strengths |
|---|---|---|
| B3LYP | Geometry optimization, electronic properties | Widely used, good balance of accuracy for many systems. |
| M06/M06-L | Systems with non-covalent interactions, thermochemistry | Good performance for main group and transition metals. semanticscholar.org |
| PBE0 | Solid-state systems, properties of adsorbed species | Often used for periodic systems and surface chemistry. nih.gov |
| TPSS | Meta-GGA functional | Can provide improved results for some systems over GGA. |
This table is generated based on findings in computational chemistry literature and is intended to be illustrative.
The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. Unlike DFT, HF does not include electron correlation, which can be a significant limitation. However, it is often used as a starting point for more advanced correlated methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory.
For zinc compounds, HF calculations can provide a qualitative understanding of the electronic structure. However, the neglect of electron correlation means that properties such as bond energies and reaction barriers may not be quantitatively accurate. For instance, while HF methods can be used to study the electronic structure of zinc oxides and sulfides, they often overestimate band gaps. DFT methods, by including a term for electron correlation, generally provide results that are in better agreement with experimental data for zinc complexes. researchgate.net
The choice of basis set is crucial for obtaining accurate results in quantum chemical calculations. A basis set is a set of mathematical functions used to build molecular orbitals. For zinc, a transition metal, basis sets must be chosen carefully.
Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) are widely used and offer a good compromise between accuracy and computational cost for many systems. semanticscholar.org
Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy calculations, particularly with post-HF methods. chemrxiv.org While often associated with correlated wavefunction methods, they can also be used with DFT, though basis sets specifically optimized for DFT, like the Ahlrichs' def2 series (e.g., def2-TZVP), are also common.
Effective Core Potentials (ECPs) , such as the LANL2DZ, are often used for heavier elements like zinc. ECPs replace the core electrons with a potential, reducing the computational cost by only treating the valence electrons explicitly. This approach also implicitly includes some relativistic effects.
Relativistic effects become increasingly important for heavier elements. For zinc (Z=30), while not as pronounced as in heavier elements like gold or mercury, relativistic effects can still influence its chemical properties. wikipedia.orgsci-hub.se These effects arise from the high velocity of core electrons, which leads to a contraction of s and p orbitals and an expansion of d and f orbitals. For high-accuracy calculations of zinc complexes, particularly those involving properties sensitive to the core electrons or spin-orbit coupling, it may be necessary to use relativistic Hamiltonians (e.g., the Dirac equation or approximations like the Zero-Order Regular Approximation, ZORA). aps.orgresearchgate.net For many routine calculations on zinc(II) complexes, these effects are often implicitly handled to a sufficient degree by ECPs.
Molecular Modeling and Dynamics Simulations for Conformational Analysis
While quantum chemical methods provide detailed electronic information, they are often too computationally expensive for studying the large-scale conformational dynamics of flexible molecules like Zinc bis(nonylphenolate), with its long alkyl chains. For this, molecular modeling and dynamics simulations are employed.
Molecular Mechanics (MM) methods use classical force fields to describe the potential energy of a system. These force fields are collections of parameters that define bond stretching, angle bending, torsional angles, and non-bonded interactions. MM is well-suited for exploring the vast conformational space of the nonyl chains to identify low-energy structures.
Molecular Dynamics (MD) simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time. This allows for the study of the dynamic behavior of the complex, including the flexibility of the nonyl groups and the coordination geometry around the zinc center. nih.gov MD simulations can reveal how the molecule behaves in different environments, such as in solution or in a polymer matrix. For zinc-containing systems, challenges in MD simulations can arise from the need to accurately model the coordination sphere of the metal ion, which often requires specialized force fields or the use of quantum mechanics/molecular mechanics (QM/MM) hybrid methods. researchgate.net QM/MM methods treat the core of the system (e.g., the zinc ion and its immediate ligands) with quantum mechanics, while the rest of the system (e.g., the alkyl chains and solvent) is treated with molecular mechanics.
A conformational analysis of a related dizinc(II) complex with phenolate and carboxylate bridges was successfully conducted using DFT, demonstrating the ability of computational methods to identify the most stable conformations of the chelate rings. chemrxiv.org Such an approach could be applied to Zinc bis(nonylphenolate) to understand the preferred orientations of the phenolate rings and the nonyl chains.
Computational Insights into Mechanistic Pathways of Zinc-Catalyzed Reactions
Zinc complexes are known to catalyze various organic reactions. Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of these reactions, including the identification of transition states and intermediates.
DFT calculations can be used to map out the potential energy surface of a reaction. By calculating the energies of reactants, products, intermediates, and transition states, a complete reaction profile can be constructed. This allows for the determination of activation barriers, which are related to the reaction rate, and the reaction energies, which determine the thermodynamic favorability.
These studies, while not on Zinc bis(nonylphenolate) itself, demonstrate the methodology that could be applied. If Zinc bis(nonylphenolate) were used as a catalyst, for instance in ring-opening polymerization of lactide (a reaction for which zinc complexes with phenolate ligands are known catalysts), DFT calculations could be used to explore the different proposed mechanisms (e.g., coordination-insertion) and identify the most likely pathway.
Prediction of Spectroscopic Properties of Zinc bis(nonylphenolate)
Computational methods can predict various spectroscopic properties, which is extremely useful for interpreting experimental spectra and confirming molecular structures.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated with high accuracy using DFT, often employing the Gauge-Including Atomic Orbital (GIAO) method. For zinc complexes, predicting ¹³C and ¹H NMR spectra can help in assigning peaks, especially for complex structures. nih.govacs.org Protocols have been developed that provide a good correlation between calculated and experimental chemical shifts for carbon atoms in proximity to metal centers. mdpi.com
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies and their corresponding intensities. By comparing the calculated spectrum with the experimental one, one can confirm the structure of the synthesized complex and assign the observed vibrational bands to specific motions of the atoms (e.g., Zn-O stretching, C-H bending). For a complex like Zinc bis(nonylphenolate), this would be particularly useful for identifying vibrations associated with the zinc-phenolate core versus those of the nonyl chains.
Electronic (UV-Vis) Spectroscopy: The electronic absorption spectrum (UV-Vis) is governed by transitions between electronic energy levels. Time-Dependent DFT (TD-DFT) is the most common method for calculating the excited states of molecules and simulating their UV-Vis spectra. mdpi.comrsc.org TD-DFT calculations provide the energies of electronic transitions and their corresponding oscillator strengths (intensities). For zinc phenolate-type complexes, TD-DFT can predict the wavelengths of maximum absorption (λmax) and help assign the observed bands to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or intra-ligand (π → π*) transitions. uwa.edu.ausemanticscholar.org
Table 2: Computational Methods for Spectroscopic Prediction
| Spectroscopy | Computational Method | Key Information Obtained |
|---|---|---|
| NMR | DFT (GIAO) | Chemical shifts (δ), spin-spin coupling constants (J) |
| IR/Raman | DFT (Frequency Analysis) | Vibrational frequencies, intensities, mode assignments |
| UV-Vis | TD-DFT | Excitation energies (λmax), oscillator strengths, transition assignments |
This table summarizes common computational approaches for predicting different types of spectra.
Environmental Fate and Transformation Pathways of Zinc Bis Nonylphenolate
Biotic Degradation Processes in Environmental Matrices
Following hydrolysis, the degradation products of Zinc bis(nonylphenolate), particularly nonylphenol, are subject to biotic degradation by microorganisms. The zinc ion's fate is also influenced by biological processes.
The microbial degradation of nonylphenol (NP), the organic component released from Zinc bis(nonylphenolate), has been the subject of extensive research. Biotransformation by microorganisms is a primary mechanism for the removal of NP from the environment. nih.govnih.gov
Aerobic Degradation: Under aerobic conditions, numerous bacterial species have been shown to degrade NP. The degradation pathways often involve the oxidation of the alkyl chain and hydroxylation of the aromatic ring. Complete mineralization of NP to CO₂ and water can occur under these conditions.
Anaerobic Degradation: Anaerobic degradation of NP also occurs, although typically at a slower rate than aerobic degradation. This process is significant in environments devoid of oxygen, such as deep sediments and some wastewater treatment sludge.
The zinc component also interacts with microbial communities. Bacteria have developed mechanisms to regulate zinc homeostasis, including uptake and efflux systems to manage intracellular zinc concentrations. frontiersin.org Some microorganisms can tolerate high levels of zinc and may play a role in its bioremediation by sequestering the metal. frontiersin.orgvtt.fi The presence of zinc can also influence microbial community structure and function. mdpi.com
The fate of Zinc bis(nonylphenolate) and its degradation products in aquatic environments is governed by partitioning between the water column, sediment, and biota.
Nonylphenol (NP): Due to its hydrophobic nature (high octanol-water partition coefficient), nonylphenol strongly adsorbs to suspended particles and organic matter in the water column. nih.gov Consequently, it tends to accumulate in sediments, which act as a long-term sink and potential source of this contaminant. The persistence of NP in sediment is influenced by factors such as organic carbon content, microbial activity, and oxygen availability.
Zinc (Zn²⁺): The zinc ion released during hydrolysis exists in various forms in natural waters, including the free hydrated ion, inorganic complexes, and complexes with dissolved organic matter. industrialchemicals.gov.au Its speciation and bioavailability are highly dependent on pH, water hardness, and the concentration of organic ligands. Zinc also partitions strongly to sediments through adsorption and precipitation processes. cdc.gov Over time, the accumulation of zinc in sediments can reach levels that are toxic to benthic organisms. sciencelearn.org.nz
Mobility and Partitioning Behavior in Environmental Compartments
The mobility of Zinc bis(nonylphenolate) is largely dictated by its rapid hydrolysis into zinc and nonylphenol. The partitioning behavior of these degradation products determines their distribution across different environmental compartments such as soil, water, and air.
Nonylphenol (NP): As a hydrophobic compound, NP exhibits low mobility in aqueous systems and has a strong tendency to partition from water into more organic phases like soil organic matter and sediment. nih.gov This sorption limits its transport in surface and groundwater but leads to its persistence in soil and sediment.
Zinc (Zn²⁺): The mobility of zinc in soil and sediment is generally low. It readily adsorbs to clay minerals, iron and manganese oxides, and organic matter. cdc.govnih.gov The strength of this adsorption is pH-dependent, with mobility increasing in more acidic conditions. Leaching of zinc to groundwater can occur, but it is generally limited except in contaminated sites with low soil pH. researchgate.net Zinc does not volatilize from soil or water. cdc.gov
Table 2: Summary of Partitioning Behavior of Degradation Products
| Degradation Product | Key Properties | Partitioning Behavior | Environmental Compartment of Concern |
|---|---|---|---|
| Nonylphenol (NP) | Hydrophobic, High K_ow | Strong sorption to organic matter. | Sediment, Soil, Biota (Bioaccumulation) |
| Zinc (Zn²⁺) | Divalent cation | Adsorption to soil particles, clay, and organic matter; precipitation. | Sediment, Soil |
Advanced Analytical Methodologies for Environmental Monitoring of Zinc bis(nonylphenolate) and its Metabolites
The environmental monitoring of Zinc bis(nonylphenolate) presents a unique analytical challenge. Due to its potential to dissociate and degrade in various environmental matrices, a comprehensive monitoring strategy requires the simultaneous detection of the intact parent compound, its organic metabolite, nonylphenol (NP), and the inorganic zinc cation (Zn²⁺). Advanced analytical methodologies are therefore focused on these individual components.
Nonylphenol, a primary degradation product, is of significant environmental concern due to its persistence and endocrine-disrupting properties. The analysis is complicated by the fact that technical nonylphenol is a complex mixture of various branched isomers. mdpi.com Concurrently, tracking zinc concentrations is crucial to understanding the complete environmental fate of the original compound.
Methodologies for Nonylphenol and its Metabolites
The determination of nonylphenol and its precursors, such as nonylphenol ethoxylates (NPEOs), in environmental samples like water, soil, and sediment typically involves a two-step process: efficient extraction from the sample matrix followed by sensitive instrumental analysis.
Sample Preparation and Extraction:
Solid-Phase Extraction (SPE): This is a common technique for extracting and pre-concentrating nonylphenols from aqueous samples. C18 cartridges are frequently used to adsorb the analytes from the water sample, which are then eluted with a solvent like methanol or acetonitrile. nih.gov For solid samples, SPE is often used as a clean-up step after initial extraction. mdpi.comnih.gov
Ultrasonic-Assisted Extraction (UAE): For solid matrices such as soil, sediment, and sludge, UAE provides an efficient method for extracting NP and NPEOs. nih.gov This technique uses ultrasonic waves to enhance the solvent extraction process, often with a mixture of water and methanol. nih.gov
Liquid-Liquid Extraction (LLE): LLE is another established method for isolating nonylphenols from liquid samples. mdpi.com
Instrumental Analysis:
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation of nonylphenol isomers and their ethoxylates. nih.govnih.gov It is often coupled with fluorescence detection (FLD) or mass spectrometry. A method using HPLC with fluorescence detection has been developed for determining NP and NPEOs in solid environmental samples following ultrasonic-assisted extraction and SPE clean-up. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established and powerful technique for the analysis of nonylphenols. mdpi.commdpi.com It offers high separation capability and selectivity. For quantification, the mass spectrometer is often operated in selected ion monitoring (SIM) mode to enhance sensitivity and specificity. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The coupling of liquid chromatography with tandem mass spectrometry is a highly sensitive and selective method for the comprehensive analysis of nonylphenol and its various ethoxylate and carboxylate metabolites. nih.govnih.govresearchgate.net Techniques like electrospray ionization (ESI) are commonly used. nih.govresearchgate.net LC-MS/MS allows for the simultaneous detection of a wide range of related compounds in a single run, making it ideal for studying transformation pathways. nih.gov High-resolution mass spectrometry (HRMS), such as Orbitrap-MS, provides exceptional mass accuracy and sensitivity for identifying trace-level compounds in complex matrices. mdpi.com
Metabolite Identification: The primary metabolites of concern stemming from compounds like Zinc bis(nonylphenolate) are nonylphenol itself and its subsequent transformation products. Studies have identified various oxidative metabolites of nonylphenol, including hydroxylated compounds and related carboxylic acids, formed through microbial action and metabolism in aquatic organisms. researchgate.netcore.ac.ukaloki.husemanticscholar.org Advanced techniques like HPLC coupled with time-of-flight mass spectrometry (HPLC-QTOF-MS) are instrumental in identifying these and other potential biomarkers of exposure in biological samples. nih.gov
| Analytical Technique | Matrix | Sample Preparation | Detection Limit | Reference |
|---|---|---|---|---|
| HPLC-FLD | Soil, Sediment, Sludge | Ultrasonic-Assisted Extraction, SPE | Not Specified | nih.gov |
| GC-MS | Food Matrices | Liquid-Liquid Extraction, SPE | 0.37–1.79 μg/kg | mdpi.com |
| LC-ESI-MS/MS | Wastewater, Sediment | Mixed-mode HPLC separation | 1–55 pg (on column) | nih.gov |
| UPLC-MS/MS | Wastewater (Aqueous & Particulate) | Not Specified | 1.4–17.4 ng/L (aqueous) | nih.gov |
| LC-Orbitrap-HRMS | Crude Oil | Normal-Phase Chromatography, SPE | 1.0 ng/g | mdpi.com |
Methodologies for Zinc
The analysis of zinc in environmental samples requires highly sensitive methods to determine its concentration in various media, including water and soil. nih.govcdc.gov
Sample Preparation:
Acid Digestion: For most water and soil samples, a preliminary step of acid digestion using concentrated acids like nitric acid (HNO₃) and hydrochloric acid (HCl) is required to bring the zinc into a solution suitable for analysis. cdc.govsigmaaldrich.com
Extraction: Specific extraction procedures, such as using an ammonium bicarbonate-diethylenetriaminepentaacetic acid (NH₄HCO₃-DTPA) solution, can be employed to assess the bioavailable fraction of zinc in soils. cdc.gov
Instrumental Analysis:
Atomic Absorption Spectrometry (AAS): AAS is a common and robust technique for routine zinc analysis. cdc.govolympianwatertesting.comumlub.pl Flame AAS (FAAS) is widely used, while Graphite Furnace AAS (GF-AAS) offers higher sensitivity for detecting very low concentrations. cdc.govolympianwatertesting.com
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): ICP-OES is a widely used method for determining zinc concentrations in various samples. olympianwatertesting.comumlub.pl It involves introducing the sample into an argon plasma, which excites the zinc atoms, causing them to emit light at characteristic wavelengths. olympianwatertesting.com
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS is an extremely sensitive technique used for trace and ultra-trace analysis of elements. It can achieve very low detection limits, for instance, down to 0.017 µg/L in water. cdc.gov
| Analytical Technique | Matrix | Sample Preparation | Detection Limit | Reference |
|---|---|---|---|---|
| ICP-MS | Water | Acidification/Digestion | 0.017 µg/L | nih.gov |
| ICP-AES | Water | Acidification/Digestion | 2 µg/L | nih.gov |
| Flame AAS | Water | Dissolution in HCl | 5 µg/L | nih.gov |
| GF-AAS | Water | Reflux with HNO₃/HCl | 0.14 µg/L | nih.gov |
| ICP-AES | Soil | NH₄HCO₃-DTPA Extraction | Not Specified | cdc.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Zinc bis(nonylphenolate), and how can its purity be validated experimentally?
- Methodological Answer: Synthesis typically involves reacting zinc salts (e.g., ZnCl₂ or Zn(OCOCF₃)₂) with nonylphenol derivatives under inert conditions. Purity validation requires a combination of techniques:
- Elemental Analysis : Confirm stoichiometry (Zn:C ratio).
- Spectroscopy : Use FT-IR to identify characteristic Zn-O bonding (~400–500 cm⁻¹) and NMR to verify ligand integrity.
- X-ray Crystallography : For structural confirmation, as demonstrated in analogous zinc complexes .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles.
Q. How can researchers evaluate the stability of Zinc bis(nonylphenolate) under varying environmental conditions?
- Methodological Answer: Design accelerated aging experiments under controlled humidity, temperature, and oxygen exposure. Monitor degradation via:
- HPLC : Track ligand dissociation or byproduct formation.
- UV-Vis Spectroscopy : Detect changes in absorbance linked to structural alterations.
- Recyclability Tests : Reuse the compound in catalytic reactions (e.g., esterification) to assess activity retention over cycles .
Q. What analytical techniques are critical for distinguishing Zinc bis(nonylphenolate) from structurally similar metal-phenolate complexes?
- Methodological Answer: Combine:
- Mass Spectrometry (MS) : Identify molecular ion peaks specific to the zinc-nonylphenol coordination.
- Extended X-ray Absorption Fine Structure (EXAFS) : Probe local Zn coordination geometry.
- Cyclic Voltammetry : Compare redox potentials to differentiate electronic properties from lead or cadmium analogs .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data regarding Zinc bis(nonylphenolate)’s catalytic mechanisms?
- Methodological Answer: Apply density functional theory (DFT) to:
- Model transition states in esterification/transesterification reactions.
- Compare calculated activation energies with experimental kinetic data.
- Address discrepancies by evaluating solvent effects, ligand conformations, or steric hindrance in silico. Reference experimental studies on analogous zinc catalysts for validation .
Q. What strategies mitigate batch-to-batch variability in Zinc bis(nonylphenolate) synthesis for reproducible research outcomes?
- Methodological Answer:
- Statistical Design of Experiments (DoE) : Optimize parameters (e.g., reaction time, temperature, molar ratios) via response surface methodology.
- In-situ Monitoring : Use Raman spectroscopy or pH tracking to ensure consistent reaction progression.
- Quality Control Protocols : Implement strict post-synthesis characterization (e.g., PXRD for crystallinity checks) .
Q. How should researchers navigate regulatory restrictions on metal-phenolate compounds when designing studies involving Zinc bis(nonylphenolate?
- Methodological Answer:
- Regulatory Screening : Cross-reference REACH Annex XVII and the EU’s Restricted Substances List (RSL) for cadmium/lead analogs to infer compliance thresholds .
- Alternative Ligand Design : Explore bio-derived phenols (e.g., lignin derivatives) to reduce regulatory risks while maintaining catalytic activity.
- Toxicity Profiling : Conduct ecotoxicological assays (e.g., Daphnia magna LC50 tests) to preemptively address environmental concerns .
Data Analysis and Contradiction Management
Q. How can researchers reconcile conflicting reports on Zinc bis(nonylphenolate)’s reactivity in polar vs. nonpolar solvents?
- Methodological Answer:
- Solvent Parameterization : Use Kamlet-Taft or Hansen solubility parameters to quantify solvent effects.
- Controlled Reactor Systems : Isolate variables (e.g., moisture, oxygen) using Schlenk lines or gloveboxes.
- Multivariate Analysis : Apply PCA or clustering algorithms to identify outlier conditions in published datasets .
Q. What experimental controls are essential when studying Zinc bis(nonylphenolate)’s role in selective esterification of unprotected amino alcohols?
- Methodological Answer:
- Blank Reactions : Run parallel trials without the catalyst to quantify background reactivity.
- Competitive Substrates : Test mixtures of primary/secondary alcohols to assess chemoselectivity.
- Isotopic Labeling : Use ¹⁸O-labeled esters to trace oxygen transfer pathways and confirm mechanistic hypotheses .
Methodological Resources Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
